BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY.

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives of “BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY” involves innovative methods that provide insight into complex molecular assembly. For example, efficient synthesis strategies for 1,2-Bis(2,2′-bipyridinyl)ethane ligands have been developed through oxidative coupling, demonstrating the compound's versatility and potential for forming complex structures (Lehn & Ziessel, 1988).

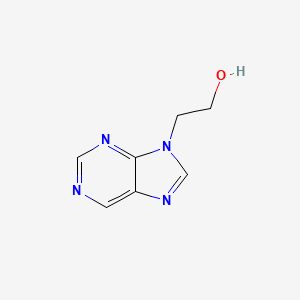

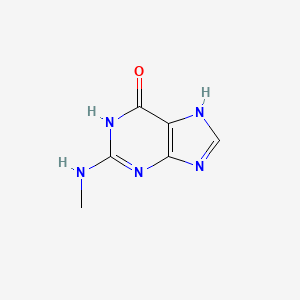

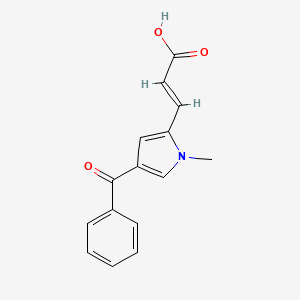

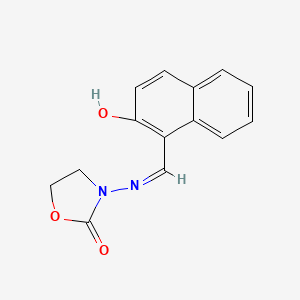

Molecular Structure Analysis

Structural characterizations of “BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY” derivatives reveal intricate molecular architectures. X-ray diffraction studies have elucidated the complex structures, such as the synthesis and structural characterization of organic co-crystals, showcasing the diversity and complexity of the molecular frameworks that can be achieved (Kumaresan et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds exhibit notable features, such as unique fluorescence behavior upon complexation with novel derivatives, indicating potential applications in sensing and molecular recognition (Yu Liu et al., 2001). Furthermore, the cooperative multipoint recognition of organic dyes by bis(beta-cyclodextrin)s with 2,2'-bipyridine-4,4'-dicarboxy tethers underscores the compound's utility in supramolecular chemistry and dye complexation studies (Yu Liu et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as fluorescence and photoluminescence, are significantly influenced by their molecular structure. Studies have shown that these derivatives can exhibit strong violet emissions, highlighting their potential in optical and electronic applications (Pan et al., 2008).

Chemical Properties Analysis

The chemical properties analysis reveals the versatility of “BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY” derivatives in forming stable complexes with various ligands, demonstrating their utility in catalysis, material science, and medicinal chemistry. The detailed investigation of the electronic structure and spectra of linkage isomers of these derivatives and their redox series provides deep insights into their chemical behavior and reactivity (DelMedico et al., 2004).

Scientific Research Applications

Field

Application Summary

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Methods of Application

Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .

Results or Outcomes

This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .

Electrochemiluminescence Based Biosensor Applications

Field

Application Summary

Tris (bipyridine)ruthenium(II) chloride (Ru(bpy)32+) and its derivatives have been used as primary luminophores in electrochemiluminescence (ECL) studies since 1972 . They are used in the selective and sensitive detection of biomolecules, DNA analysis, immunoassays detection, and imaging of the biologically important molecules in cells and tissue of living organisms .

Methods of Application

The ECL principle involves the conversion of electrical energy into radiative energy through a chemical reaction . The energy required to produce an exciting luminophore molecule by the electrochemical method is referred to as a change of enthalpy .

Results or Outcomes

The flexible solubility in both aqueous and non-aqueous medium and the remarkable intrinsic properties like chemical, optical and desirable electrochemical behavior drives the researcher to use Ru(bpy)32+ and its derivatives as highly active ECL probes in modern analytical science .

Separation of Spent Nuclear Fuel

Field

Application Summary

Bipyridine derivatives have been used in separation experiments on spent nuclear fuel . This highlights the unique reactivity achieved by using bimetallic systems and provides new avenues for bipyridine synthesis .

Electrochemiluminescence (ECL) in Bio-imaging and High-throughput Analysis

Field

Application Summary

Bipyridine derivatives, specifically tris(2,2’-bipyridyl)ruthenium(II) complexes, have been used in ECL studies . These studies are gaining more interest in the fields of bio-imaging and high-throughput analysis .

Methods of Application

The ECL technique involves the conversion of electrical energy into radiative energy through a chemical reaction . The energy required to produce an exciting luminophore molecule by the electrochemical method is referred to as a change of enthalpy .

Results or Outcomes

The flexible solubility in both aqueous and non-aqueous medium and the remarkable intrinsic properties like chemical, optical and desirable electrochemical behavior drives the researcher to use Ru(bpy)32+ and its derivatives as highly active ECL probes in modern analytical science .

Manufacture of Diquat

Field

Application Summary

2,2’-Bipyridine is used in the manufacture of diquat . Diquat is a contact herbicide that produces desiccation and defoliation most often available as the dibromide, chloride, or sulfate salt .

Latent Fingerprint Detection

Field

Application Summary

Tris(2,2’-bipyridyl)ruthenium(II) complexes have been used in various kinds of potential analytical applications such as latent fingerprint detection .

Safety And Hazards

properties

CAS RN |

136724-73-7 |

|---|---|

Product Name |

BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY. |

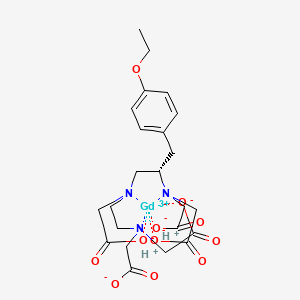

Molecular Formula |

C16H13N3O4.2C10H8N2.Ru |

Molecular Weight |

724.74 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)